molecular formula C12H11NS B1281909 3-[(Phenylsulfanyl)methyl]pyridine CAS No. 69966-47-8

3-[(Phenylsulfanyl)methyl]pyridine

Cat. No.: B1281909
CAS No.: 69966-47-8
M. Wt: 201.29 g/mol
InChI Key: QAQODOCQHFQGPZ-UHFFFAOYSA-N
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Description

3-[(Phenylsulfanyl)methyl]pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a phenylsulfanyl group attached to the methyl group at the third position of the pyridine ring. This compound is a yellowish crystalline solid and has various applications in scientific research, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylsulfanyl)methyl]pyridine typically involves the reaction of pyridine derivatives with phenylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a phenylsulfanyl anion. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding pyridine derivative.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF or THF as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives without the phenylsulfanyl group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Phenylsulfanyl)methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylsulfanyl)methyl]pyridine
  • 3-[(Phenylsulfanyl)methyl]quinoline
  • 3-[(Phenylsulfanyl)methyl]isoquinoline

Comparison

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-[(Phenylsulfanyl)methyl]quinoline and 3-[(Phenylsulfanyl)methyl]isoquinoline, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

3-(phenylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQODOCQHFQGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499634
Record name 3-[(Phenylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69966-47-8
Record name 3-[(Phenylthio)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69966-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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